molecular formula C20H15ClN2O3S B14121059 3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14121059
M. Wt: 398.9 g/mol
InChI Key: UCVJZWVOSSZGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of thienopyrimidinones. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 4-chlorophenyl group and a 3-methoxybenzyl group. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including cyclization, chlorination, and nucleophilic substitution. One common synthetic route starts with the preparation of methyl 3-aminothiophene-2-carboxylate, which undergoes cyclization with urea to form the thieno[3,2-d]pyrimidine core. This intermediate is then chlorinated and subjected to nucleophilic substitution with 4-chlorophenyl and 3-methoxybenzyl groups to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and methoxybenzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antitubercular activity may involve inhibition of key enzymes or pathways essential for the survival and replication of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thieno[3,2-d]pyrimidine core with 4-chlorophenyl and 3-methoxybenzyl groups distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold in medicinal chemistry.

Properties

Molecular Formula

C20H15ClN2O3S

Molecular Weight

398.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H15ClN2O3S/c1-26-16-4-2-3-13(11-16)12-22-17-9-10-27-18(17)19(24)23(20(22)25)15-7-5-14(21)6-8-15/h2-11H,12H2,1H3

InChI Key

UCVJZWVOSSZGNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.